3-Bromo-5-chloroaniline
Overview
Description
3-Bromo-5-chloroaniline is an aromatic organic compound belonging to the class of haloanilines. It is derived from aniline (aminobenzene) by replacing two hydrogen atoms on the benzene ring with a bromine atom at position 3 and a chlorine atom at position 5 . The molecular formula of this compound is C6H5BrClN, and it has a molecular weight of 206.47 g/mol .
Synthetic Routes and Reaction Conditions:
Diazotization and Bromination: One common method involves the diazotization of 3,5-dichloroaniline followed by treatment with cuprous bromide.
Direct Bromination: Another method is the direct bromination of 3-chloroaniline using various brominating agents.
Industrial Production Methods:
- Industrial production often involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like acetic acid and catalysts to facilitate the halogenation process.
Types of Reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing halogen atoms, this compound undergoes electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The compound can also participate in nucleophilic aromatic substitution reactions due to the electron-deficient nature of the aromatic ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles. The reactions are typically carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under elevated temperatures and pressures.
Major Products:
- The major products formed from these reactions include various substituted anilines and haloanilines, depending on the specific reagents and conditions used.
Scientific Research Applications
Intermediate for Organic Synthesis: It serves as an intermediate for the synthesis of more complex organic molecules.
Precursor for Pharmaceuticals: The unique combination of halogen atoms makes it a potential precursor for designing new pharmaceuticals with specific properties.
Material Science: It can be used in the development of functional materials with tailored properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloroaniline involves its participation in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms affect the overall electronic properties of the molecule, making it more susceptible to electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 3-Bromo-2-chloroaniline
- 4-Bromo-2-chloroaniline
- 3-Bromo-5-chlorobenzenamine
Comparison:
- 3-Bromo-5-chloroaniline is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which influence its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Properties
IUPAC Name |
3-bromo-5-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRLVWWPRAQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914459 | |
Record name | 3-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38762-41-3, 96558-78-0 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-5-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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